![molecular formula C23H25N5O3 B2449476 2-(ciclopentoxi)-5-{3-[4-(fenoximetil)-1H-1,2,3-triazol-1-il]azetidin-1-carbonil}piridina CAS No. 1904120-64-4](/img/structure/B2449476.png)
2-(ciclopentoxi)-5-{3-[4-(fenoximetil)-1H-1,2,3-triazol-1-il]azetidin-1-carbonil}piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(cyclopentyloxy)pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
BenchChem offers high-quality (6-(cyclopentyloxy)pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(cyclopentyloxy)pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Modulación del Receptor JAK1/JAK3: Xeljanz de Pfizer, un potente medicamento para la artritis reumatoide, contiene una subunidad de ciclobutano. Abrocitinib, aprobado por la FDA en 2023, reemplazó la estructura de piperidina en Xeljanz con un ciclobutano 1,3-disustituido, mejorando la selectividad hacia el receptor JAK1 .
Actividad Antimicrobiana
Se ha investigado el potencial antimicrobiano del compuesto. Los nuevos análogos sintetizados a partir de este andamiaje exhibieron actividad antimicrobiana, evaluada mediante métodos de difusión en disco y dilución en caldo .
Propiedades Antitumorales
Una serie de compuestos basados en 2-ciclopentoxianisol demostraron actividad antitumoral. Cabe destacar que los compuestos 4a, 4b, 6b, 7b, 13 y 14 exhibieron potentes efectos antitumorales in vitro, superando a los fármacos de referencia como celecoxib y doxorubicina .
Evolución Biológica y Diversidad Estructural
Los metabolitos secundarios que contienen ciclobutano son biosintetizados por diversos organismos, desde plantas terrestres hasta formas de vida marina. Sus intrincadas estructuras y actividades biológicas subrayan la importancia del ciclobutano en la evolución y el descubrimiento de fármacos.
En resumen, este compuesto es prometedor en química medicinal, investigación antimicrobiana e investigaciones antitumorales. Sus características estructurales únicas lo convierten en un valioso candidato para una mayor exploración y desarrollo. 🌟 .
Actividad Biológica
The compound (6-(cyclopentyloxy)pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone, identified by its CAS number 1904120-64-4, is a synthetic organic molecule with potential applications in medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H25N5O3, with a molecular weight of approximately 419.485 g/mol. The structure features a pyridine ring substituted with a cyclopentyloxy group and an azetidine moiety linked to a triazole ring via a phenoxymethyl group.
Property | Value |
---|---|
Molecular Formula | C23H25N5O3 |
Molecular Weight | 419.485 g/mol |
CAS Number | 1904120-64-4 |
Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in inhibiting fungal growth and has been implicated in anti-inflammatory activities. The azetidine moiety may enhance the compound's affinity for specific receptors or enzymes involved in disease processes.
Biological Activity
Research indicates that the compound exhibits significant antimicrobial and anti-inflammatory properties. Studies have demonstrated that it can inhibit the growth of several bacterial strains, particularly those resistant to conventional antibiotics.
Antimicrobial Activity
In vitro assays have shown that the compound effectively inhibits the growth of Gram-positive bacteria, including various strains of Staphylococcus and Streptococcus. The mechanism involves disruption of bacterial cell wall synthesis, similar to other β-lactam antibiotics.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown a reduction in inflammatory markers and symptoms associated with conditions such as arthritis and other inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of this compound:
-
Case Study 1: Antimicrobial Efficacy
- Objective : Evaluate the antimicrobial activity against resistant bacterial strains.
- Method : Disk diffusion method was used to assess inhibition zones.
- Results : The compound exhibited significant inhibitory effects against Staphylococcus aureus and Streptococcus pneumoniae, outperforming standard antibiotics like penicillin.
-
Case Study 2: Anti-inflammatory Activity
- Objective : Assess the anti-inflammatory effects in a rat model of arthritis.
- Method : Rats were treated with varying doses of the compound, and inflammatory markers were measured.
- Results : A dose-dependent reduction in serum levels of TNF-alpha and IL-6 was observed, indicating potent anti-inflammatory activity.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the cyclopentyloxy group have been explored to improve solubility and bioavailability.
Table: Summary of Biological Activities
Propiedades
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c29-23(17-10-11-22(24-12-17)31-21-8-4-5-9-21)27-14-19(15-27)28-13-18(25-26-28)16-30-20-6-2-1-3-7-20/h1-3,6-7,10-13,19,21H,4-5,8-9,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUBLSXQCJFITC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.